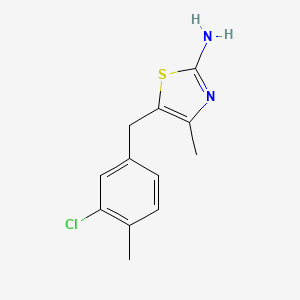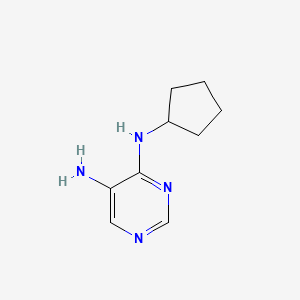
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is a compound with the molecular formula C11H22N2O2.C2H2O4. It is known for its unique structure, which includes both oxalate and diazepane components. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves the reaction of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate with oxalic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure consistency and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxalate derivatives, while substitution reactions may produce various substituted diazepane compounds .
Aplicaciones Científicas De Investigación
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl oxalate: Another oxalate ester with similar chemical properties.
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate: A related diazepane compound with a similar structure.
Uniqueness
Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is unique due to its combination of oxalate and diazepane components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C17H32N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4.C7H14N2O2/c1-9(2,3)13-7(11)8(12)14-10(4,5)6;1-6-2-3-8-4-5-9(6)7(10)11/h1-6H3;6,8H,2-5H2,1H3,(H,10,11) |
Clave InChI |
UGQPBXDOLFRADH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCCN1C(=O)O.CC(C)(C)OC(=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)
![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)





![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)
![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)
